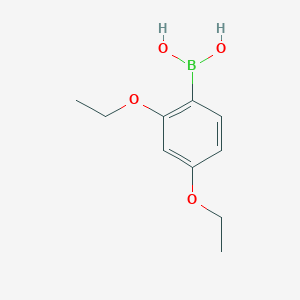

(2,4-Diethoxyphenyl)boronic acid

説明

Chemical Identity and Nomenclature

(2,4-Diethoxyphenyl)boronic acid is a substituted phenylboronic acid derivative characterized by ethoxy groups at the 2- and 4-positions of the benzene ring. Its systematic identity is defined as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅BO₄ |

| CAS Registry Number | 1072952-01-2 |

| Molecular Weight | 210.04 g/mol |

| IUPAC Name | This compound |

| SMILES Notation | CCOC1=CC(OCC)=C(C=C1)B(O)O |

| InChIKey | KTSBUFFGNADTOT-UHFFFAOYSA-N |

The compound’s boronic acid functional group (-B(OH)₂) enables its participation in cross-coupling reactions, while the ethoxy substituents modulate electronic and steric properties. It is structurally analogous to other alkoxy-substituted boronic acids, such as 2,4-dimethoxyphenylboronic acid (CAS 133730-34-4), but differs in alkyl chain length.

Historical Development in Boronic Acid Research

Boronic acids emerged as pivotal reagents in organic synthesis following Edward Frankland’s 1860 isolation of ethylboronic acid. Early studies focused on their unique Lewis acidity and capacity to form reversible covalent bonds with diols and amines. The late 20th century marked a turning point with the advent of the Suzuki-Miyaura coupling (1979), which leveraged boronic acids’ transmetalation capability to forge carbon-carbon bonds catalytically.

This compound represents a specialized derivative developed to optimize reactivity in sterically demanding reactions. Its synthesis aligns with broader trends in boronic acid diversification, driven by:

- Pharmacological demand : Boronic acids gained prominence as protease inhibitors (e.g., bortezomib).

- Material science : Ethoxy groups enhance solubility in polar solvents, facilitating applications in polymer and catalyst design.

- Methodological advances : Palladium-catalyzed borylation techniques enabled efficient access to substituted arylboronic acids.

特性

IUPAC Name |

(2,4-diethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO4/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7,12-13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSBUFFGNADTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584905 | |

| Record name | (2,4-Diethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-01-2 | |

| Record name | (2,4-Diethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1072952-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Method Overview

- Starting from 2,4-diethoxy-substituted aryl halides (commonly bromides or chlorides).

- Reaction with diboron reagents such as bis(pinacolato)diboron or triisopropyl borate.

- Catalysis by palladium complexes, often Pd(PPh3)4 or Pd(OAc)2 with appropriate ligands (e.g., X-Phos).

- Base such as potassium carbonate or potassium acetate.

- Solvent systems typically include mixtures of tetrahydrofuran (THF), ethanol, or water.

- Reaction temperatures range from room temperature to reflux conditions (50–100 °C).

- Reaction times vary from several hours to overnight.

Key Findings and Data

- The use of Pd(OAc)2 with X-Phos ligand and KOAc base in ethanol at 80 °C for 18 hours was found optimal for similar aryl chlorides, yielding high conversion to arylboronic acids.

- The reaction proceeds under bench-stable conditions without the need for anhydrous solvents or glovebox techniques, enhancing practicality.

- After reaction completion, the boronic acid is isolated by aqueous workup, extraction, and purification via crystallization or chromatography.

Advantages

- High selectivity and yield.

- Mild reaction conditions.

- Broad substrate scope, including electron-rich aryl halides like 2,4-diethoxyphenyl derivatives.

Limitations

- Requires access to halogenated precursors.

- Palladium catalyst cost and potential metal contamination.

Synthesis via Boronic Ester Intermediates

Boronic esters are often synthesized first and then hydrolyzed to the corresponding boronic acids.

Typical Procedure

- Reaction of aryl halides with borate esters such as triisopropyl borate under metalation conditions.

- Metalation can be achieved by lithiation or magnesium insertion.

- The boronic ester intermediate is isolated by precipitation or crystallization.

- Hydrolysis under acidic or aqueous conditions yields the free boronic acid.

Example from Patent Literature

- The preparation of boronic acid intermediates involves metalation of protected aryl halides followed by reaction with triisopropyl borate.

- Purification by crystallization or precipitation is used to isolate the boronic ester intermediate.

- Subsequent hydrolysis yields the boronic acid with improved yield by removing methanol distillate during the process.

Multi-Step Synthesis Involving Functional Group Transformations

For substituted phenylboronic acids with additional functional groups (e.g., amino, alkoxycarbonyl), multi-step syntheses involving nitration, esterification, and reduction have been reported and can be adapted for diethoxy-substituted analogs.

Typical Steps

- Nitration of carboxyphenylboronic acid derivatives.

- Esterification of the carboxyl group to alkoxycarbonyl derivatives.

- Catalytic hydrogenation to reduce nitro groups to amino groups.

- Final isolation of the boronic acid or its salt form.

Though this exact sequence is for amino-alkoxycarbonyl derivatives, the methodology illustrates the handling of sensitive substituents during boronic acid synthesis and can be adapted for diethoxy substitution patterns.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The palladium-catalyzed borylation method is the most direct and efficient for this compound, offering good yields and operational simplicity.

- The choice of ligand and base critically affects catalyst activity and product yield; X-Phos and KOAc are preferred for electron-rich aryl halides.

- Removal of byproduct alcohols (e.g., methanol) during ester hydrolysis steps can significantly improve yields and purity.

- Purification is commonly achieved by silica gel chromatography or crystallization, depending on scale and desired purity.

- Handling of sensitive substituents (e.g., amino or ester groups) requires protection strategies and careful control of reaction conditions to avoid decomposition or side reactions.

化学反応の分析

Types of Reactions: (2,4-Diethoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.

Conditions: Typically performed in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Synthesis of (2,4-Diethoxyphenyl)boronic acid

The synthesis typically involves the reaction of 2,4-diethoxyphenol with boron reagents under controlled conditions. This process can be optimized for yield and purity using various techniques such as microwave-assisted synthesis or solvent-free conditions.

Applications in Organic Synthesis

This compound is used in several organic reactions:

- Suzuki Coupling Reactions : It serves as a coupling partner in Suzuki-Miyaura reactions to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds efficiently.

Biomedical Applications

The biomedical potential of this compound is noteworthy:

- Drug Delivery Systems : Its ability to form complexes with sugars allows for the development of glucose-responsive drug delivery systems. For instance, nanoparticles functionalized with this boronic acid can release drugs in response to glucose levels, making them suitable for diabetes management .

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. This compound has shown promise in enhancing the efficacy of certain anticancer drugs .

- Antibacterial Properties : Some studies suggest that boronic acids exhibit antibacterial activity by disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Material Science Applications

In material science, this compound is utilized for:

- Polymer Chemistry : It can be incorporated into polymers to create materials with specific properties such as enhanced thermal stability or mechanical strength. Boron-containing polymers have applications in flame retardancy and as coatings .

- Sensors : The compound's ability to bind selectively to sugars makes it useful in developing sensors for glucose detection. These sensors have potential applications in diabetes monitoring and food quality control .

Case Studies

作用機序

The mechanism of action of (2,4-Diethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

類似化合物との比較

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly impact reactivity and selectivity. Key comparisons include:

Key Findings :

- Ethoxy groups (compared to methoxy) provide greater steric bulk while maintaining strong electron-donating effects, improving stability in aqueous environments .

- Halogen substituents (e.g., Cl, F) in analogs like (3-Chloro-4-ethoxy-2-fluorophenyl)boronic acid enhance electrophilicity, enabling selective aryl-aryl bond formation .

Heterocyclic and Aromatic Systems

Heterocyclic boronic acids exhibit distinct electronic properties due to ring heteroatoms:

Key Findings :

- Pyridine and thiophene-based boronic acids offer improved solubility and regioselectivity compared to purely phenyl systems .

- Nitrogen-rich systems (e.g., naphthyridine) enable targeted interactions in medicinal chemistry, a property less pronounced in this compound .

Functional Group Diversity

Functional groups beyond alkoxy/halogen substituents expand reactivity:

Key Findings :

- Amino and carbonyl groups (e.g., in B-[4-[[bis(2-methoxyethyl)amino]carbonyl]phenyl]boronic acid) enable hydrogen bonding, broadening applications in sensing and catalysis .

- Fluorine substituents, as in (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid, improve metabolic stability and bioavailability .

Steric and Electronic Synergy in Substituted Phenylboronic Acids

The synergy between substituents in this compound can be contextualized using analogs:

- Ethoxy vs.

- Comparison with Halogenated Analogs : Unlike chloro- or fluoro-substituted boronic acids (e.g., ), the diethoxy derivative lacks electron-withdrawing effects, making it less electrophilic but more stable under basic conditions .

生物活性

(2,4-Diethoxyphenyl)boronic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boron atom bonded to a phenyl group that has two ethoxy substituents at the 2 and 4 positions. Its structure can be represented as follows:

This unique arrangement contributes to its reactivity and interaction with biological systems.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been evaluated for its ability to inhibit the growth of K562 (human chronic myeloid leukemia), MCF-7 (breast cancer), and MV4-11 (acute myeloid leukemia) cell lines. The results indicate that this compound can significantly reduce cell viability in a dose-dependent manner.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 15.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 12.5 | Inhibition of PCNA expression |

| MV4-11 | 18.0 | Disruption of microtubule dynamics |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

- Caspase Activation : The compound has been shown to activate caspase-9, leading to apoptosis in cancer cells. This pathway is crucial for programmed cell death and is often dysregulated in tumors.

- Inhibition of Proliferating Cell Nuclear Antigen (PCNA) : Research indicates that this compound reduces the expression levels of PCNA, a protein essential for DNA replication and repair, thereby hindering cancer cell proliferation .

- Microtubule Dynamics : The compound disrupts microtubule-associated proteins, which are vital for maintaining cellular structure and function during mitosis. This disruption can lead to cell cycle arrest and subsequent apoptosis .

Case Study 1: Breast Cancer Research

A study investigated the effects of this compound on MCF-7 cells. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value of 12.5 µM. The mechanism was linked to apoptosis induction through caspase activation and downregulation of PCNA levels .

Case Study 2: Leukemia Treatment

In another study focusing on K562 cells, this compound demonstrated considerable antiproliferative effects with an IC50 value of 15.2 µM. The research highlighted that the compound's ability to activate apoptotic pathways could provide a new avenue for leukemia treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2,4-Diethoxyphenyl)boronic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or direct functionalization of aryl halides. Aromatic boronic acids are often synthesized via Miyaura borylation, where aryl halides react with bis(pinacolato)diboron in the presence of palladium catalysts. For this compound, protecting the ethoxy groups during synthesis is critical to avoid side reactions. Post-synthetic purification via recrystallization or chromatography is necessary due to boronic acid sensitivity to moisture and propensity for trimerization . Prodrug strategies may also be employed to stabilize intermediates .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and mass spectrometric techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) is essential for verifying substituent positions and boron coordination. For mass spectrometry, matrix-assisted laser desorption/ionization (MALDI-MS) is challenging due to boronic acid dehydration/trimerization. Derivatization with diols (e.g., 2,3-butanedione) to form boronic esters prevents cyclization, enabling accurate mass analysis. Electrospray ionization (ESI-MS) is preferred for underivatized samples .

Q. What are the primary research applications of this compound in supramolecular chemistry and sensing?

- Methodological Answer : The compound’s boronic acid moiety enables reversible diol binding, making it useful in saccharide sensing, glycoprotein capture, and separation protocols. For example, boronic acid-functionalized microfluidic surfaces can enrich glycoproteins via diol-boronate ester formation . In optical chemosensors, its ethoxy groups enhance solubility and binding specificity for analytes like glucose or catecholamines under physiological conditions .

Advanced Research Questions

Q. How can researchers address discrepancies in binding affinity data for this compound across different experimental setups?

- Methodological Answer : Variations in pH, solvent polarity, and competing anions (e.g., phosphate) significantly impact boronic acid-diol binding. Standardize buffer conditions (e.g., pH 7.4 PBS) and use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Computational modeling (e.g., DFT) can predict substituent effects on boron Lewis acidity and guide experimental validation .

Q. What strategies optimize the thermal stability of this compound for high-temperature applications (e.g., flame retardants)?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition pathways (e.g., boroxine formation at ~200°C). Introducing electron-withdrawing groups (e.g., nitro) or bulky substituents (e.g., ethoxy) enhances stability. Ethoxy groups in this compound likely delay degradation by sterically hindering trimerization. Compare with analogs (e.g., 4-methoxyphenylboronic acid) to establish structure-stability relationships .

Q. How does this compound compare to other boronic acids in inhibiting tubulin polymerization, and what mechanistic insights exist?

- Methodological Answer : In tubulin inhibition, boronic acids mimic natural ligands via bioisosteric replacement. For example, cis-stilbene analogs with boronic acid substituents show IC₅₀ values ~20 μM. Replace the ethoxy groups with halogens or methyl groups to modulate hydrophobicity and binding kinetics. Fluorescence polarization assays and X-ray crystallography of tubulin-ligand complexes can elucidate binding modes .

Q. What experimental designs mitigate challenges in detecting this compound in complex biological matrices?

- Methodological Answer : Use boronate affinity chromatography to isolate the compound from biological fluids. For quantification, pre-column derivatization with dansyl chloride enhances HPLC-UV/Vis sensitivity. Alternatively, employ fluorescent probes (e.g., Alizarin Red S) that exhibit spectral shifts upon boronic acid binding, enabling real-time monitoring .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。